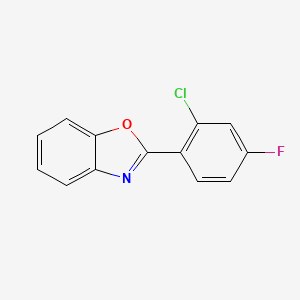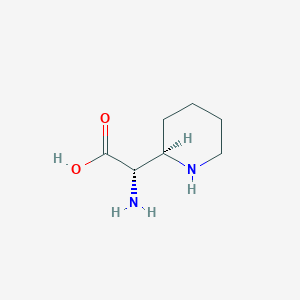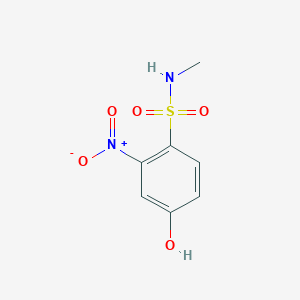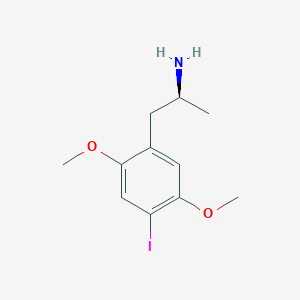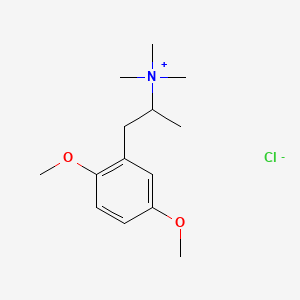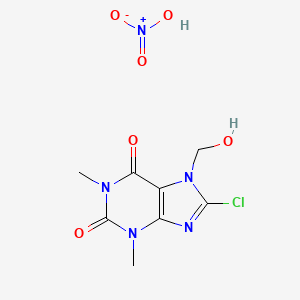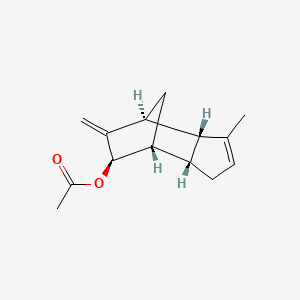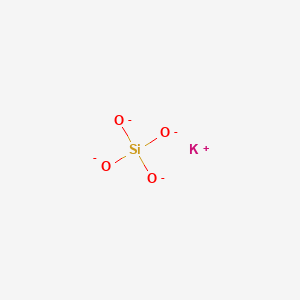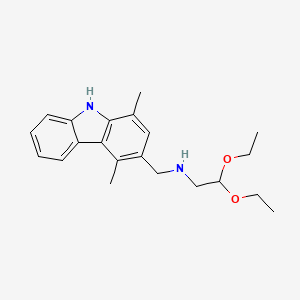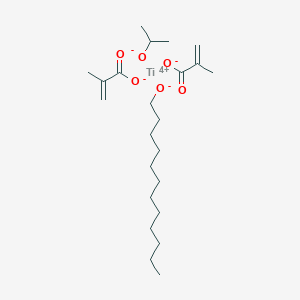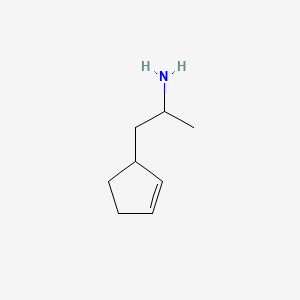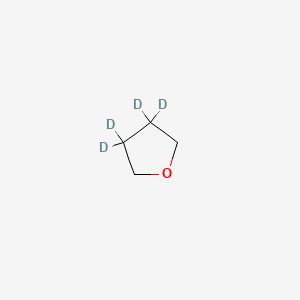
Ethanethiol, 2-(6-phenylhexyl)amino-, hydrogen sulfate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-(6-phenylhexyl)amino-, hydrogen sulfate (ester) is an organosulfur compound It is characterized by the presence of a thiol group (-SH) and a sulfate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(6-phenylhexyl)amino-, hydrogen sulfate (ester) typically involves the reaction of ethanethiol with 2-(6-phenylhexyl)amine, followed by sulfation. The sulfation process can be achieved using reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the steps of mixing, reaction, and purification. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(6-phenylhexyl)amino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfate ester group can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Scientific Research Applications
Ethanethiol, 2-(6-phenylhexyl)amino-, hydrogen sulfate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular signaling and as a probe for thiol-based redox reactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of ethanethiol, 2-(6-phenylhexyl)amino-, hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. The sulfate ester group can enhance the solubility and bioavailability of the compound, facilitating its transport and uptake in biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simpler thiol compound with similar reactivity but lacking the sulfate ester group.
Methanethiol: Another thiol compound with a shorter carbon chain.
Butanethiol: A thiol compound with a longer carbon chain.
Uniqueness
Ethanethiol, 2-(6-phenylhexyl)amino-, hydrogen sulfate (ester) is unique due to the presence of both a thiol group and a sulfate ester group
Properties
CAS No. |
27976-22-3 |
|---|---|
Molecular Formula |
C14H23NO3S2 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
6-(2-sulfosulfanylethylamino)hexylbenzene |
InChI |
InChI=1S/C14H23NO3S2/c16-20(17,18)19-13-12-15-11-7-2-1-4-8-14-9-5-3-6-10-14/h3,5-6,9-10,15H,1-2,4,7-8,11-13H2,(H,16,17,18) |
InChI Key |
CHDCOQRRIRGECX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13782719.png)
